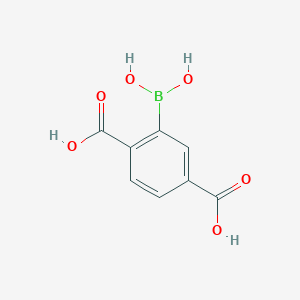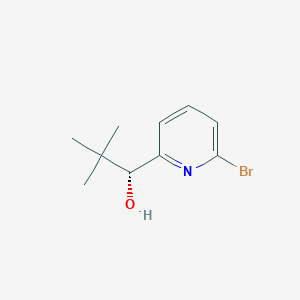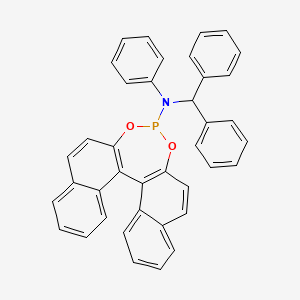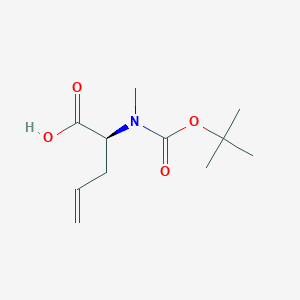
2-Boronoterephthalic acid
Vue d'ensemble
Description
2-Boronoterephthalic acid is an organoboron compound that features a boronic acid group attached to a terephthalic acid backbone
Mécanisme D'action
Target of Action
The primary target of 2-(Dihydroxyboryl)terephthalic acid (2-HTA) is the hydroxyl radical (•OH). This compound is used as a probe to monitor the formation of •OH radicals . The •OH radical plays a crucial role in various atmospheric and surface water processes, and is considered a strong oxidant .
Mode of Action
2-HTA interacts with the •OH radical through a process known as the Kolbe–Schmitt reaction . This reaction involves the carboxylation of phenolic substrates to generate hydroxybenzoic acids with bicarbonate/CO2 . The interaction between 2-HTA and the •OH radical results in the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent .
Biochemical Pathways
The biosynthesis of 2-HTA is achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylate 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group . This process is known as the enzymatic Kolbe–Schmitt reaction . De novo synthesis of 2-HTA has been achieved, using glucose as a raw material to generate shikimic acid, chorismic acid, and 3-HBA, and finally 2-HTA .
Pharmacokinetics
It’s known that the compound exhibits ph/gsh dual-responsive drug release behaviors and multienzymatic activities . More research is needed to fully understand the ADME properties of 2-HTA and their impact on its bioavailability.
Result of Action
The result of the action of 2-HTA is the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent . This fluorescence facilitates detection limits as low as 2 nM , making it a useful tool for monitoring the formation of •OH radicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boronoterephthalic acid typically involves the borylation of terephthalic acid derivatives. One common method is the direct borylation of 2-bromoterephthalic acid using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Boronoterephthalic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Substituting Agents: Such as halides or other nucleophiles for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Terephthalic Acids: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Boronoterephthalic acid has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.
Catalysis: Acts as a ligand in various catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoterephthalic Acid: A precursor in the synthesis of 2-Boronoterephthalic acid.
2,5-Dihydroxyterephthalic Acid: Another derivative of terephthalic acid with different functional groups.
2-Phenylterephthalic Acid: A compound with a phenyl group attached to the terephthalic acid backbone.
Uniqueness
This compound is unique due to its boronic acid group, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable compound in the formation of carbon-carbon bonds, distinguishing it from other terephthalic acid derivatives.
Propriétés
IUPAC Name |
2-boronoterephthalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIXYJVUCLHUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)
![[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B3067607.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067625.png)
![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067626.png)

![Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane](/img/structure/B3067630.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)



